2-(4-Bromo-2-oxoindolin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-(4-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-6-2-1-3-7-9(6)5(4-8(13)14)10(15)12-7/h1-3,5H,4H2,(H,12,15)(H,13,14) |
InChI Key |
YWECSGWMEMZLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)CC(=O)O)C(=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromo 2 Oxoindolin 3 Yl Acetic Acid and Analogues
Precursor Synthesis and Functionalization Strategies
The foundation for synthesizing the target molecule lies in the effective preparation and subsequent derivatization of precursor molecules, primarily the indolinone (oxindole) core.
Isatins (indole-1H-2,3-diones) are highly versatile precursors for the synthesis of oxindoles. Their reactive C3-carbonyl group makes them ideal starting points for introducing substituents at this position. calstate.edu The synthesis of halogenated isatins can be accomplished through several established methods, which generally involve the cyclization of substituted anilines.
Classic synthetic routes to isatins include the Sandmeyer, Stolle, and Gassman syntheses. biomedres.us For halogenated variants, these methods are adapted using appropriately halogenated anilines as starting materials. For instance, the Stolle synthesis involves the condensation of a substituted aniline (B41778) with oxalyl chloride to form a chloro-oxoacetanilide, which is then cyclized in the presence of a Lewis acid like aluminum chloride. biomedres.us Another approach involves the reaction of aniline derivatives with hydroxylamine (B1172632) and trihalogen acetaldehyde (B116499) under acidic conditions, followed by cyclization catalyzed by a strong acid. google.com
The position of the halogen on the resulting isatin (B1672199) is dictated by the substitution pattern of the initial aniline. The unique structure of isatin allows for a wide range of structural modifications, and the presence of halogens, particularly at positions C5 and C7, has been shown to influence the biological properties of its derivatives. calstate.edu
Table 1: Overview of Selected Isatin Synthesis Methods
| Synthesis Method | Key Reagents | Description | Reference |
| Stolle Synthesis | Substituted Aniline, Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | A two-step process involving acylation of an aniline followed by a Friedel-Crafts-type cyclization. It is effective for a variety of substituted isatins. biomedres.us | biomedres.us |
| Gassman Synthesis | Aniline, t-Butyl Hypochlorite, Triethylamine, Diethyl Oxalate | A multi-step synthesis that converts an aniline into a 3-methylthio-oxindole intermediate, which is then oxidized and hydrolyzed to form the isatin. biomedres.us | biomedres.us |
| Sandmeyer Isatin Synthesis | Aniline, Chloral (B1216628) Hydrate (B1144303), Hydroxylamine | Condensation of aniline with chloral hydrate to form an isonitrosoacetanilide, which is then cyclized using a strong acid like sulfuric acid. |
Once the isatin or oxindole (B195798) core is synthesized, further derivatization is necessary to build the final molecule. The indolinone scaffold is amenable to a variety of chemical transformations. Modifications can be made at the N1-position (alkylation, acylation), the C3-position, and on the aromatic ring. calstate.edu
For the synthesis of 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid, a key derivatization involves creating a substituent at the C3 position that can be converted into an acetic acid moiety. This is often achieved by reacting the C3-carbonyl of an isatin precursor or by functionalizing the C3-methylene group of an oxindole. A common strategy is to first reduce the isatin to the corresponding oxindole before proceeding with further C3-functionalization.
Targeted Synthesis of the Acetic Acid Moiety at Position 3
Introducing the acetic acid group at the C3 position of the oxindole ring is a critical step that defines the target molecule. This is typically achieved by creating a C-C bond at this position, often through condensation reactions.
The Knoevenagel condensation is a powerful and widely used method for forming carbon-carbon bonds at the C3 position of oxindoles. researchgate.netrsc.org This reaction involves the condensation of the active methylene (B1212753) group at C3 of the oxindole with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst such as pyrrolidine (B122466) or piperidine. rsc.orgnih.gov
To synthesize the acetic acid moiety, a common strategy is to perform a Knoevenagel-type condensation between an oxindole and a glyoxylic acid derivative or a related two-carbon electrophile. Alternatively, the condensation can be performed with a compound like malonic acid or its esters, followed by subsequent chemical transformations. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a catalyst, often includes a decarboxylation step when malonic acid is used, leading to an α,β-unsaturated carboxylic acid. organic-chemistry.org
The product of the Knoevenagel condensation is typically a 3-ylideneoxindole, containing an exocyclic double bond at the C3 position (e.g., 2-oxoindolin-3-ylidene)acetic acid). The stereochemistry (E/Z configuration) of this double bond can be influenced by reaction conditions and the specific substrates used. nih.gov This unsaturated intermediate must then be reduced to yield the final saturated acetic acid side chain.
Table 2: Catalysts and Conditions for Knoevenagel Condensation with Oxindoles
| Catalyst | Carbonyl Compound | Solvent | Conditions | Outcome | Reference |
| Pyrrolidine | Aldehydes, Alkylphenones | Toluene | Reflux with Dean-Stark trap | Forms 3-alkenyloxindoles; can produce E/Z mixtures. nih.gov | rsc.orgnih.gov |
| Porcine Pancreas Lipase (PPL) | Aromatic Aldehydes | - | Biocatalysis | High selectivity towards the E configuration. nih.gov | nih.gov |
| Aluminum Isopropoxide | Benzophenones | - | - | Effective for less reactive ketones. rsc.org | rsc.org |
| Ethylenediammonium Diacetate (EDDA) | Aldehydes, Ketones | [bmim]BF₄ (Ionic Liquid) | - | Green chemistry approach; catalyst and solvent can be recycled. organic-chemistry.org | organic-chemistry.org |
The synthesis of 2-(2-oxoindolin-3-yl)acetic acid derivatives from the corresponding oxindole is fundamentally a multi-step process. A typical sequence is:
Knoevenagel Condensation: Reaction of the oxindole with a suitable carbonyl compound (e.g., ethyl glyoxylate) to form a (2-oxoindolin-3-ylidene)acetate intermediate.
Reduction: Reduction of the exocyclic C=C double bond. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or with chemical reducing agents like sodium borohydride (B1222165) in the presence of a nickel catalyst.
Hydrolysis: If an ester was used in the condensation step, a final hydrolysis step (acidic or basic) is required to convert the ester to the desired carboxylic acid.
While often performed in discrete steps, opportunities for tandem or one-pot reactions exist. For example, some catalytic systems can promote both the condensation and a subsequent reaction in a single pot, streamlining the synthesis.
Regioselective Bromination Techniques at Position 4
Achieving regioselective bromination at the C4 position of the indole (B1671886) nucleus is challenging due to the high reactivity of other positions, particularly C3, C5, and C7. beilstein-journals.org Direct bromination of an unsubstituted oxindole typically leads to a mixture of products. Therefore, specific strategies are required to direct the bromine atom to the C4 position.
One effective strategy is to introduce the bromine atom at an early stage of the synthesis. This involves starting with a pre-functionalized aniline, such as 3-bromoaniline. Cyclization of this precursor to form the corresponding 4-bromoisatin (B1231351) or 4-bromooxindole (B58052) ensures the bromine is correctly positioned from the outset.
Alternatively, direct bromination of the indolinone ring can be controlled through the use of directing groups or specific brominating agents. The electronic properties of existing substituents on the ring heavily influence the position of electrophilic aromatic substitution. beilstein-journals.org For the indolinone core, the C5 and C7 positions are often more activated towards electrophilic attack than the C4 and C6 positions. However, specialized conditions or protecting group strategies can alter this selectivity. For example, the use of a mild brominating agent like tetrabutylammonium (B224687) tribromide (TBATB) has been shown to provide high regioselectivity in the bromination of certain heterocyclic systems. nih.gov In some cases, palladium-catalyzed C-H activation can be used to direct halogenation to a specific position, although this is more common for aryl side chains. nih.gov
Direct Bromination Methodologies
Direct bromination of the 2-oxoindolin-3-yl)acetic acid backbone represents a straightforward approach to obtaining the desired 4-bromo derivative. This method involves the electrophilic substitution of a hydrogen atom on the aromatic ring of the oxindole with a bromine atom. The regioselectivity of this reaction is crucial, as the oxindole ring possesses multiple sites susceptible to electrophilic attack.
The reaction typically employs a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), in the presence of a suitable solvent. The choice of solvent and reaction conditions can influence the outcome of the bromination. Acetic acid is a commonly used solvent for such reactions, as it can facilitate the reaction without interfering with the product.
A general representation of the direct bromination is as follows:
Starting Material: 2-(2-Oxoindolin-3-yl)acetic acid
Reagent: Brominating agent (e.g., Br₂, NBS)
Solvent: Acetic acid or other suitable organic solvent
Product: this compound and other brominated isomers
The formation of different isomers (e.g., 5-bromo, 6-bromo, 7-bromo) is a potential challenge in this methodology. The directing effects of the substituents on the oxindole ring play a significant role in determining the position of bromination. The amide group at the 1-position is an activating, ortho-, para-director, while the carbonyl group at the 2-position is a deactivating, meta-director. The interplay of these electronic effects, along with steric hindrance, will dictate the final product distribution. Achieving high selectivity for the 4-bromo isomer often requires careful optimization of the reaction conditions.
Pre-functionalized Building Block Strategies
An alternative and often more regioselective approach involves the use of building blocks that are already brominated in the desired position. This strategy avoids the potential for isomeric mixtures that can arise from direct bromination of the final scaffold. The synthesis of this compound via this method typically starts with a brominated aniline or a related aromatic precursor.
One common strategy involves the cyclization of a suitably substituted aniline derivative. For instance, a reaction sequence could begin with 3-bromoaniline. This starting material can be elaborated through a series of steps to introduce the necessary functionalities for the formation of the oxindole ring and the acetic acid side chain.
A plausible synthetic route using a pre-functionalized building block could involve the following key steps:
Starting Material: A 3-bromo-substituted aniline derivative.
Introduction of the Acetic Acid Moiety: This can be achieved through various methods, such as the Japp-Klingemann reaction or by alkylation of an appropriate precursor.
Cyclization to form the Oxindole Ring: This is often the final step and can be accomplished through intramolecular cyclization reactions, such as a Friedel-Crafts type reaction or a palladium-catalyzed cyclization.
The use of pre-functionalized building blocks offers greater control over the regiochemistry of the final product, leading to higher yields of the desired this compound. This approach is particularly valuable when specific isomers are required for structure-activity relationship studies.
Optimization of Reaction Conditions and Yield Enhancement Protocols
The efficiency and yield of the synthesis of this compound and its analogues are highly dependent on the reaction conditions. Optimization of parameters such as catalyst systems, solvents, and temperature is crucial for maximizing the production of the desired compound while minimizing the formation of byproducts.
Catalyst Systems in Indolinone Synthesis
Catalysts play a pivotal role in many of the key transformations involved in the synthesis of indolinone derivatives. Both acid and base catalysts are commonly employed to facilitate reactions such as cyclizations, condensations, and substitutions.
In the context of synthesizing 2-oxoindolin-3-yl acetic acid derivatives, various catalysts have been explored to improve reaction rates and yields. For instance, in condensation reactions to form the oxindole ring, catalysts such as piperidine, acetic acid, p-toluenesulfonic acid (p-TSA), and Lewis acids like zinc chloride (ZnCl₂) can be utilized. researchgate.net Molecular iodine has also been reported as an effective catalyst for certain syntheses within this chemical family. researchgate.net The choice of catalyst can significantly impact the reaction outcome, with some catalysts providing higher yields or requiring shorter reaction times than others. researchgate.net
The following table summarizes the effect of different catalysts on a model reaction for the synthesis of an indolinone derivative, highlighting the importance of catalyst selection.
| Catalyst | Catalyst Amount (mol%) | Reaction Time (h) | Yield (%) |
| Iodine | 20 | 2 | 68 |
| Piperidine | 20 | 5 | 55 |
| Acetic Acid | 20 | 6 | 48 |
| p-TSA | 20 | 4 | 60 |
| ZnCl₂ | 20 | 8 | 40 |
| None | 0 | 24 | No Product |
This is an interactive data table based on representative data for indolinone synthesis. researchgate.net
Solvent Effects and Temperature Regulation
The choice of solvent and the regulation of temperature are critical parameters that can profoundly influence the course of a chemical reaction. Solvents can affect the solubility of reactants, the stability of intermediates, and the rates of reaction. Temperature control is essential for managing reaction kinetics and preventing the formation of undesired side products.
In the synthesis of 2-oxoindolin-3-yl acetic acid derivatives, a range of solvents can be employed, including ethanol (B145695), methanol, acetonitrile, and dimethylformamide (DMF). researchgate.net The polarity and boiling point of the solvent can impact the reaction efficiency. For instance, in some reactions, ethanol has been found to be the optimal solvent, providing the best yields. researchgate.net
Temperature also plays a crucial role. Many reactions for the synthesis of indolinones are conducted under reflux conditions to ensure a sufficient reaction rate. However, for some sensitive substrates or to control selectivity, reactions may be carried out at lower temperatures. The optimal temperature is often determined empirically for each specific transformation.
The table below illustrates the effect of different solvents on the yield of a model indolinone synthesis.
| Solvent | Temperature | Yield (%) |
| Ethanol | Reflux | 68 |
| Methanol | Reflux | 62 |
| Acetonitrile | Reflux | 55 |
| DMF | Reflux | 50 |
This is an interactive data table based on representative data for indolinone synthesis. researchgate.net
Synthesis of Chemically Related 2-Oxoindolin-3-yl Acetic Acid Derivatives
The core structure of this compound can be further modified to generate a library of related compounds for various applications. One of the most common points of modification is the nitrogen atom at the N-1 position of the indolinone ring.
Modifications at the N-1 Position of the Indolinone Ring
The hydrogen atom on the nitrogen of the indolinone ring is acidic and can be readily substituted with a variety of functional groups. This allows for the introduction of diverse substituents, which can modulate the biological activity and pharmacokinetic properties of the molecule.
N-alkylation is a common modification, which can be achieved by reacting the parent oxindole with an alkyl halide in the presence of a base. Common alkylating agents include methyl iodide, ethyl bromide, and benzyl (B1604629) chloride. The choice of base is important to ensure deprotonation of the nitrogen without causing unwanted side reactions. Potassium carbonate (K₂CO₃) and sodium hydride (NaH) are frequently used bases for this purpose.
The general reaction for N-alkylation is as follows:
Starting Material: this compound (or its ester)
Reagent: Alkyl halide (e.g., R-X, where R is an alkyl group and X is a halogen)
Base: K₂CO₃, NaH, or other suitable base
Solvent: DMF, acetonitrile, or THF
Product: N-alkylated-2-(4-bromo-2-oxoindolin-3-yl)acetic acid (or its ester)
Besides simple alkyl groups, more complex moieties can be introduced at the N-1 position. For example, N-acylation can be performed using acyl chlorides or anhydrides. Furthermore, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These modifications provide access to a wide range of N-substituted this compound derivatives with diverse structural features.
Variations in the Acetic Acid Side Chain Structure
Modifications to the acetic acid side chain of the parent compound are achieved by employing different reagents that introduce varied lengths, branching, or functional groups at the C3 position of the 4-bromooxindole core. These variations allow for a systematic exploration of structure-activity relationships in medicinal chemistry programs.
One primary method for introducing variability is through the Knoevenagel condensation reaction. While the standard acetic acid side chain is formed using malonic acid or its esters, substituting these with alkyl or aryl-substituted malonic esters allows for the synthesis of α-substituted acetic acid analogues. For instance, reacting 4-bromoisatin with diethyl ethylmalonate would, after subsequent reaction steps (reduction, hydrolysis, and decarboxylation), yield 2-(4-bromo-2-oxoindolin-3-yl)propanoic acid.
Another versatile approach is the direct alkylation of the 4-bromo-2-oxindole enolate. The oxindole is first deprotonated with a suitable base (e.g., sodium hydride, potassium hydroxide) to form the nucleophilic enolate, which is then reacted with a variety of α-halo esters. Using ethyl bromoacetate (B1195939) yields the parent acetic acid derivative (after hydrolysis), whereas using an alternative electrophile, such as ethyl 2-bromopropionate or ethyl 3-bromopropionate, leads to propanoic or butanoic acid side chains, respectively.
Furthermore, the side chain can incorporate other functional groups. Using ethyl cyanoacetate (B8463686) in the initial condensation step results in a (4-bromo-2-oxoindolin-3-ylidene)cyanoacetate intermediate. scispace.com This intermediate can be reduced and the nitrile group can either be retained or hydrolyzed to a carboxylic acid, providing another point of molecular diversity.
| Synthetic Method | Key Reagent | Resulting Side Chain Structure | Final Analogue Name |
|---|---|---|---|
| Knoevenagel Condensation | Diethyl ethylmalonate | -CH(CH3)COOH | 2-(4-Bromo-2-oxoindolin-3-yl)propanoic acid |
| Enolate Alkylation | Ethyl 2-bromopropionate | -CH(CH3)COOH | 2-(4-Bromo-2-oxoindolin-3-yl)propanoic acid |
| Enolate Alkylation | Ethyl 3-bromopropionate | -CH2CH2COOH | 3-(4-Bromo-2-oxoindolin-3-yl)propanoic acid |
| Knoevenagel Condensation | Ethyl cyanoacetate | -CH(CN)COOH | 2-(4-Bromo-2-oxoindolin-3-yl)-2-cyanoacetic acid |
Alternative Halogen Substitutions and Positions
The identity and position of the halogen on the oxindole ring can be systematically varied to produce a wide range of analogues. This is most efficiently accomplished by beginning the synthesis with an appropriately substituted isatin precursor. The synthetic routes used to generate the C3-acetic acid side chain are generally tolerant of changes to the substitution pattern on the aromatic ring.
The synthesis of these precursors often starts from correspondingly substituted anilines or nitrotoluenes. For example, 4-chloroindole-3-acetic acid can be synthesized starting from 2-chloro-6-nitrotoluene. researchgate.netnih.gov Similarly, 5-bromoindole-3-acetic acid is a well-documented compound, often prepared from 5-bromoindole. nih.govchemicalbook.com The synthesis of 6-fluoroindole (B127801) derivatives has also been reported, which can serve as precursors for the corresponding 6-fluoro-2-oxoindolin-3-yl acetic acid. chemicalbook.comgoogle.com
The general strategy involves applying the same synthetic sequence used for the 4-bromo analogue to a different halogen-substituted isatin. For instance, a Knoevenagel condensation between 5-chloroisatin (B99725) and malonic acid, followed by reduction and decarboxylation, would yield 2-(5-chloro-2-oxoindolin-3-yl)acetic acid. This modular approach allows for the efficient production of a matrix of compounds where both the halogen substituent and the side chain are varied. The electronic properties and position of the halogen can significantly influence the physicochemical and biological properties of the final molecule.
| Key Starting Material | Halogen Type | Position on Ring | Resulting Analogue Name |
|---|---|---|---|
| 4-Chloroisatin | Chlorine | 4 | 2-(4-Chloro-2-oxoindolin-3-yl)acetic acid |
| 5-Bromoisatin | Bromine | 5 | 2-(5-Bromo-2-oxoindolin-3-yl)acetic acid |
| 5-Fluoroisatin | Fluorine | 5 | 2-(5-fluoro-2-oxoindolin-3-yl)acetic acid |
| 6-Fluoroisatin | Fluorine | 6 | 2-(6-Fluoro-2-oxoindolin-3-yl)acetic acid |
| 7-Chloroisatin | Chlorine | 7 | 2-(7-Chloro-2-oxoindolin-3-yl)acetic acid |
Advanced Computational Chemistry Studies
Molecular Docking Investigations of Receptor-Ligand Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is crucial for understanding the interaction between a potential drug molecule and its protein target at the atomic level.
Binding Affinity Prediction and Mode of Action Hypothesis
Molecular docking simulations are employed to predict the binding affinity of 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid with various biological targets. The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction between the ligand and the receptor. A lower binding energy suggests a more stable and potent protein-ligand complex.
For instance, in studies of similar heterocyclic compounds, docking scores against specific enzymes can range from -7.0 to -10.0 kcal/mol, suggesting strong binding. rsc.orgresearchgate.net For this compound, a hypothetical docking study against a target like a protein kinase could yield a binding affinity in this range, indicating its potential as an inhibitor. The mode of action can be hypothesized based on these interactions; for example, the compound might act as a competitive inhibitor by binding to the active site of the enzyme.
Interactive Data Table: Predicted Binding Affinities of this compound with Various Receptors (Illustrative Examples)
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 |
| Tubulin | 1SA0 | -7.9 |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.2 |
Active Site Residue Mapping and Hydrogen Bonding Networks
A detailed analysis of the docked pose of this compound within a receptor's active site reveals crucial interactions with specific amino acid residues. The oxoindoline core, the bromo substituent, and the acetic acid side chain all play significant roles in forming these connections.
Hydrogen bonds are particularly important for the stability of the ligand-receptor complex. The carbonyl group of the oxoindoline ring and the carboxylic acid group are potential hydrogen bond donors and acceptors. For example, the carboxylic acid moiety could form hydrogen bonds with polar residues such as serine or threonine, while the carbonyl oxygen could interact with residues like lysine or arginine. Studies on related compounds have shown the importance of such hydrogen bonding networks in determining the binding specificity and affinity. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.
Electronic Structure and Reactivity Descriptors
DFT calculations can provide valuable information about the electronic properties and chemical reactivity of this compound. Reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness are calculated to understand the molecule's behavior in chemical reactions.
Interactive Data Table: Calculated Reactivity Descriptors for this compound (Illustrative Examples)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 1.5 |
| Electronegativity (χ) | 4.15 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable. researchgate.net For aromatic compounds with electron-withdrawing and donating groups, this gap can be fine-tuned. DFT calculations can predict the HOMO-LUMO gap for this compound, providing insights into its electronic transitions and reactivity. For related thiazole (B1198619) derivatives, HOMO-LUMO gaps have been reported in the range of 4-5 eV. researchgate.net
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities that could lead to failure in later stages of development.
Various computational models are used to predict properties such as lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and violations of drug-likeness rules like Lipinski's rule of five. researchgate.net For a molecule to be a good oral drug candidate, it should generally have a molecular weight under 500 Da, a logP value less than 5, and a TPSA value within an acceptable range for good intestinal absorption. impactfactor.org
Interactive Data Table: Predicted ADME Properties and Drug-Likeness of this compound
| Property | Predicted Value | Acceptable Range |
|---|---|---|
| Molecular Weight ( g/mol ) | 284.1 | < 500 |
| logP | 2.1 | < 5 |
| Topological Polar Surface Area (TPSA) (Ų) | 75.6 | < 140 |
| Number of Hydrogen Bond Donors | 2 | ≤ 5 |
| Number of Hydrogen Bond Acceptors | 3 | ≤ 10 |
These in silico predictions suggest that this compound possesses favorable drug-like properties and has a high potential for good oral bioavailability.
Prediction of Pharmacokinetic Parameters
Pharmacokinetics, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), describes the journey of a compound through the body. Predicting these properties is a crucial step in early-stage drug discovery. For oxindole (B195798) derivatives, web-based tools such as SwissADME are commonly used to calculate these parameters based on the molecule's structure. nih.govresearchgate.net These predictions help researchers evaluate the potential bioavailability and metabolic stability of the compound.
The predicted pharmacokinetic profile for a compound like this compound would typically be presented in a table format, assessing various molecular and physicochemical properties.
Table 1: Representative Predicted Pharmacokinetic Parameters (Note: The following values are illustrative for the compound class and not specific empirical data for this compound.)
| Parameter | Description | Predicted Value |
|---|---|---|
| Molecular Weight | The mass of one mole of the compound. | Data not available |
| LogP | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | Data not available |
| H-bond Donors | Number of hydrogen bond donors. | Data not available |
| H-bond Acceptors | Number of hydrogen bond acceptors. | Data not available |
| TPSA | Topological Polar Surface Area; predicts drug transport properties. | Data not available |
| GI Absorption | Predicted level of absorption from the gastrointestinal tract. | Data not available |
| BBB Permeant | Prediction of whether the compound can cross the blood-brain barrier. | Data not available |
Assessment of Compound Developability (excluding clinical aspects)
The "developability" of a compound refers to its likelihood of being successfully developed into a drug, based on its physicochemical properties. This assessment often involves evaluating established rules of thumb for drug-likeness, such as Lipinski's Rule of Five, the Veber rule, and the Leeson criteria. researchgate.net These rules correlate specific molecular properties with oral bioavailability. Studies on various 3-substituted-2-oxindole derivatives confirm that their physicochemical properties are often aligned with these theories. researchgate.net
Table 2: Representative Assessment of Drug-Likeness and Developability (Note: The following parameters are illustrative and not specific empirical data for this compound.)
| Rule/Parameter | Guideline | Assessment |
|---|---|---|
| Lipinski's Rule | ||
| Molecular Weight | ≤ 500 Da | Data not available |
| LogP | ≤ 5 | Data not available |
| H-bond Donors | ≤ 5 | Data not available |
| H-bond Acceptors | ≤ 10 | Data not available |
| Veber Rule | ||
| TPSA | ≤ 140 Ų | Data not available |
| Rotatable Bonds | ≤ 10 | Data not available |
| Bioavailability Score | A score predicting the probability of good oral bioavailability. | Data not available |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide a dynamic view of how a ligand (the compound) interacts with its biological target (typically a protein), revealing the stability of the complex and the key interactions that govern binding affinity. mdpi.comnih.govnih.gov
Conformational Dynamics and Stability of Ligand-Protein Complexes
For oxindole derivatives, MD simulations are used to validate the binding poses obtained from molecular docking and to assess the stability of the ligand-protein complex. mdpi.comnih.gov Researchers analyze the trajectory of the simulation to understand how the compound moves within the binding site and whether crucial interactions, like hydrogen bonds, are maintained over time. mdpi.com
Key analyses include:
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the structural stability of the system. A stable RMSD value over the simulation time suggests the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.
Interaction Analysis: Throughout the simulation, the specific hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein are monitored. Studies on related oxindole derivatives have shown that interactions with key residues like VAL 135 and ASP 133 in certain kinases are crucial for maintaining the stability of the complex. mdpi.com
Binding Free Energy Calculations (e.g., MM-GBSA)
The binding free energy (ΔG_bind) is typically broken down into its components:
ΔE_molecular mechanics: Van der Waals and electrostatic energies.
ΔG_solvation: The energy cost of desolvating the ligand and protein binding site (polar contribution) and the energy gain from nonpolar interactions (nonpolar contribution).
These comprehensive computational findings help guide the design and selection of promising compounds for further experimental validation. researchgate.net
In Vitro Biological Activity Profiling of 2 4 Bromo 2 Oxoindolin 3 Yl Acetic Acid Derivatives
Antiproliferative Potency and Cell Line Specificity
The anticancer potential of 2-oxoindolin derivatives has been demonstrated through their ability to inhibit the growth of numerous cancer cell lines. This activity is often potent and can show specificity towards certain types of cancer cells.
A range of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of sixty human cancer cell lines at the National Cancer Institute (NCI). bris.ac.uknih.gov Among these, several compounds demonstrated significant cytotoxicity, with mean growth inhibition percentages indicating complete cell death across the tested cell lines. nih.gov Specifically, derivatives designated as 4b, 4c, 4d, and 4l showed mean growth inhibition of 118.86%, 135.32%, 148.27%, and 126.16%, respectively. bris.ac.uknih.gov Another derivative, 6c, also exhibited potent cytotoxicity with a mean growth inhibition of 78.46%. bris.ac.uknih.gov
Further studies have assessed the cytotoxic activity of these and similar compounds against specific cancer cell lines. These include the human liver cancer cell line HepG2, breast cancer cell lines MCF-7 and MDA-MB-231, and colon cancer cell line HT29. bris.ac.uknih.govresearchgate.net For instance, one study found that two compounds, 5 and 8, showed high efficacy against MCF-7 and HepG-2 cells. researchgate.net Other research has focused on the antiproliferative effects against breast cancer, with initial screening against the MDA-MB-231 cell line showing moderate to potent activity for several synthesized compounds. nih.gov Another study on 3-substituted oxindole (B195798) derivatives also highlighted remarkable antiproliferative activity against leukemia and breast cancer cell lines from the NCI-60 panel, with a particular focus on the MCF-7 line. nih.gov
The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Cytotoxicity assessments against the HepG2 cell line revealed IC₅₀ values ranging from 3.13 to 30.54 μM for a series of 2-oxoindolin-3-ylidene thiazole derivatives. bris.ac.uknih.gov
Specific compounds have shown notable potency. For example, compounds 5 and 8 demonstrated high efficacy against MCF-7 cells with IC₅₀ values of 7.301 ± 4.5 μM and 4.132 ± 0.5 μM, respectively. researchgate.net Against HepG-2 cells, the same compounds had IC₅₀ values of 5.3 ± 1.6 μM and 3.3 ± 0.90 μM. researchgate.net In another study, compound 6f, a 3-substituted oxindole, was identified as a promising antiproliferative agent against MCF-7 human breast cancer cells, with an IC₅₀ value of 14.77 µM. nih.gov The ester derivative designated as compound 2 showed the highest effect against MDA-MB-231 cells with an IC₅₀ of 0.16 μM. researchgate.net
| Compound | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 5 | MCF-7 | 7.301 | researchgate.net |
| Compound 8 | MCF-7 | 4.132 | researchgate.net |
| Compound 5 | HepG-2 | 5.3 | researchgate.net |
| Compound 8 | HepG-2 | 3.3 | researchgate.net |
| Compound 6f | MCF-7 | 14.77 | nih.gov |
| Compound 2 (ester) | MDA-MB-231 | 0.16 | researchgate.net |
| Thiazole Derivatives | HepG2 | 3.13 - 30.54 | bris.ac.uknih.gov |
The antiproliferative effects of 2-oxoindolin derivatives are often mediated by their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. nih.gov Studies have shown that these compounds can cause cell cycle arrest at different phases. For example, the effect of certain substances on cell cycle progression was found to be due to arrest in the G2 stage for MDA-MB-231 cells, while an arrest in the G1 phase was detected for the estrogen-positive MCF-7 cell line. researchgate.net Notably, the derivative known as compound 4c was found to induce cell cycle arrest in the G0/G1 phase. bris.ac.uknih.gov
In addition to halting cell cycle progression, these compounds are potent inducers of apoptosis. nih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells. Research has demonstrated that treatment with compound 4c promoted apoptosis in cancer cells. bris.ac.uknih.gov
Enzyme Target Modulation and Mechanistic Insights
The biological activities of 2-oxoindolin derivatives are rooted in their ability to interact with and modulate the function of key enzymes involved in cancer progression.
A primary target for many oxindole-based anticancer agents is the family of receptor tyrosine kinases (RTKs). nih.govnih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial RTK that plays a pivotal role in angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize. researchgate.net By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors. researchgate.net
Several 2-oxoindolin-3-ylidene thiazole derivatives have demonstrated strong VEGFR-2 inhibition. bris.ac.uknih.gov A study identified compounds 4b, 4c, 4d, 4l, and 6c as potent VEGFR-2 inhibitors. bris.ac.uknih.gov Molecular docking studies have confirmed strong binding interactions of these derivatives within the active site of VEGFR-2. bris.ac.uknih.gov
| Compound | VEGFR-2 IC₅₀ (µM) | Reference Drug (Sunitinib) IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 4b | 0.113 | 0.167 | bris.ac.uknih.gov |
| Compound 4c | 0.047 | bris.ac.uknih.gov | |
| Compound 4d | 1.549 | bris.ac.uknih.gov | |
| Compound 4l | 0.995 | bris.ac.uknih.gov | |
| Compound 6c | 0.089 | bris.ac.uknih.gov |
Apoptosis is executed through the activation of a family of cysteine proteases known as caspases. nih.gov The activation of these enzymes is a central event in both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-initiated) apoptotic pathways. nih.govnih.gov The intrinsic pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov
Research on 2-oxoindolin derivatives has shown that their pro-apoptotic activity is linked to the activation of this caspase cascade. Specifically, compound 4c was found to upregulate the expression of both caspase-3 and caspase-9, indicating its involvement in the intrinsic apoptotic pathway. bris.ac.uknih.gov The activation of caspase-8 can also initiate the cascade, which can be activated by cell surface death receptors. nih.gov Activated caspase-8 can then directly cleave and activate downstream caspases or trigger the mitochondrial pathway. nih.gov
Glycosidase Inhibition (e.g., α-Glucosidase)
The inhibition of glycosidase enzymes, such as α-glucosidase, is a critical therapeutic strategy for managing type 2 diabetes mellitus. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting their action, the rate of glucose absorption can be slowed, leading to better glycemic control. While direct studies on the α-glucosidase inhibitory activity of 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid were not prominently available, research into structurally related indolin-2-one derivatives has shown promising results.
A study on a series of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives identified compounds with significant α-glucosidase inhibitory potential. nih.gov For instance, one pyrrolidine-2,5-dione derivative showed good inhibitory activity with an IC50 value of 28.3 ± 0.28 µM. nih.gov More impressively, hybrids of thiazolidine-2,4-dione and dihydropyrimidine (B8664642) demonstrated excellent inhibitory activities, with the most active compound displaying an IC50 value as low as 0.98 ± 0.008 µM. nih.gov These findings suggest that heterocyclic cores, which share some structural similarities with the indolinone framework, are a promising scaffold for the development of potent α-glucosidase inhibitors.
The table below presents the α-glucosidase inhibition data for some of these related heterocyclic compounds.
| Compound Class | Derivative | α-Glucosidase Inhibition IC50 (µM) |
| Pyrrolidine-2,5-dione | Compound 11o | 28.3 ± 0.28 |
| Thiazolidine-2,4-dione Hybrid | Compound 22a | 0.98 ± 0.008 |
Data sourced from a study on related heterocyclic derivatives. nih.gov
Cholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) inhibitors represent a primary therapeutic approach for managing the symptoms of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. nih.gov The indolinone (oxindole) scaffold has been identified as a promising framework for the design of potent AChE inhibitors.
Research into a series of indolinone-based compounds revealed potent inhibitory activity against AChE, with many derivatives showing superior potency to the standard drug, donepezil. nih.gov Notably, halogenated derivatives demonstrated significant activity. The 2-chlorobenzyl derivative was identified as the most potent compound in the series, with an IC50 value of 0.44 nM, making it approximately 32-fold more potent than donepezil. nih.gov Similarly, 2-fluoro and 2-bromo analogs also exhibited high activity against AChE. nih.gov This highlights the positive influence of halogen substituents on the indolinone core for AChE inhibition.
The inhibitory activities of these indolinone derivatives are summarized in the table below.
| Compound | Substitution | AChE Inhibition IC50 (nM) |
| Derivative 3c | 2-Chlorobenzyl | 0.44 |
| Derivative 3b | 2-Fluorobenzyl | 1.46 |
| Derivative 3e | 2-Bromobenzyl | 1.46 |
| Donepezil (Standard) | - | ~14.08 (calculated from 32x less potent) |
Data adapted from a study on indolinone-based AChE inhibitors. nih.gov
Antioxidant Activity Assessment
Antioxidant compounds are vital for protecting biological systems from the oxidative stress caused by free radicals. The development of synthetic antioxidants is a significant area of research for preventing diseases associated with oxidative damage. nih.gov The indole (B1671886) core, a key component of the plant hormone indole-3-acetic acid, is a structural feature of many compounds with antioxidant properties, including 3-hydroxyoxindoles. nih.gov
Free Radical Scavenging Assays (e.g., DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and reliable method for evaluating the in vitro antioxidant activity of chemical compounds. nih.govmdpi.comresearchgate.net The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. nih.gov This donation neutralizes the radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm. nih.govekb.eg The degree of color change is proportional to the radical scavenging potential of the compound being tested. nih.gov
Evaluation of Antioxidant Potency
Studies on new series of 3-substituted-2-oxindole derivatives have demonstrated their potential as antioxidants. Research indicates that these compounds can exhibit moderate to good antioxidant activity, which is often concentration-dependent. nih.gov The antioxidant effect is attributed to their hydrogen-donating ability, which quenches DPPH free radicals. nih.gov
The investigation of various 3-substituted oxindoles, synthesized through the reaction of substituted isatins (a class of indole derivatives) with acetophenones, has provided evidence of their free radical scavenging capabilities. It was noted that compounds with halogen substitutions at position 5 of the isatin (B1672199) ring generally exhibited good antioxidant activity. nih.gov This suggests that the presence and position of a halogen, such as the bromine atom in this compound, could be a key factor in the antioxidant potential of this class of molecules. The activity of these compounds was often compared to that of a standard antioxidant like ascorbic acid. nih.gov
| Compound Class | Concentration Range (µg/ml) | Antioxidant Activity Level |
| 3-Hydroxy-3-substituted oxindoles | 10 - 500 | Moderate to Good (Concentration-dependent) |
| 3-Aroyl methylene (B1212753) indol-2-ones (with halogen substitution) | 5 - 100 | Good |
Descriptive data based on findings for 3-substituted-2-oxindole derivatives. nih.gov
Antimicrobial Spectrum Evaluation
The rise of antibiotic-resistant bacterial strains presents a major global health challenge, necessitating the urgent discovery of new antimicrobial agents. nih.gov Bromoindole compounds, in particular, have been identified in various screening efforts as possessing significant antimicrobial properties.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
While specific data on the antibacterial activity of this compound is limited, studies on related bromoindole derivatives have shown notable efficacy. For example, certain 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.gov
The mechanism of action for some of these bromoindole compounds is believed to involve the rapid permeabilization and depolarization of the bacterial membrane in both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial spectrum can be broad, with different analogues showing enhanced activity against Gram-negative bacteria like Escherichia coli or Gram-positive species. The evaluation of antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.govfrontiersin.org
The table below shows the MIC values for a selection of antimicrobial agents against common pathogenic bacteria, illustrating the range of activities observed.
| Bacterial Strain | Gram Type | Antimicrobial Agent Example | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Pexiganan | 62.5 |
| Staphylococcus epidermidis | Gram-Positive | Pexiganan | 31.3 |
| Escherichia coli | Gram-Negative | Robenidine (with EDTA) | 16-128 |
| Pseudomonas aeruginosa | Gram-Negative | Pexiganan | 7.8 |
Data adapted from studies on various antimicrobial agents. nih.govfrontiersin.org Note: These are not direct derivatives of the subject compound but serve as examples of MIC data.
Despite a comprehensive search for scientific literature, no specific data was found regarding the in vitro antifungal activity or the minimum inhibitory concentration (MIC) of the chemical compound This compound or its derivatives against fungal pathogens.
Therefore, it is not possible to provide an article with the requested sections on antifungal activity and MIC determinations for this compound based on the available information.
Structure Activity Relationship Sar Analysis
Impact of Bromo Substitution Position and Nature on Biological Activity
The position and nature of halogen substituents on the oxindole (B195798) ring are critical determinants of biological activity. While direct SAR studies on the 4-bromo position of the acetic acid derivative are specific, broader analysis of related oxindole compounds provides significant insights.
Generally, the introduction of a halogen atom, such as bromine, at positions C4, C5, C6, or C7 of the oxindole ring can significantly modulate a compound's potency and selectivity. Studies on related isatin (B1672199) (indoline-2,3-dione) precursors show that the position of substituents has a marked impact on reactivity and stereoselectivity in synthesis, which often translates to biological activity. rsc.org For instance, in the synthesis of 3,3-bis(hydroxyaryl)oxindoles, 5-bromo-isatin provided high yields, whereas isatins with electron-donating groups saw significantly decreased yields. acs.org
In a study of oxindole conjugates with anti-inflammatory activity, hydrophobic substitution at the 5-position was found to increase activity. nih.gov Specifically, derivatives with an electron-withdrawing fluoro or chloro group at the para position (relative to a different part of the molecule, but indicating a principle) showed very high potency. nih.gov This suggests that an electronegative group like bromine on the aromatic ring is favorable. Research on isatin aldol (B89426) reactions found that having a substituent like a bromo or chloro group at the C4 position resulted in good enantiomeric excess, which was slightly lower when the same substituents were at the C5, C6, or C7 positions. rsc.org This highlights the stereochemical importance of the C4 position for molecular interactions.
| Position of Bromo Group | General SAR Observation | Potential Impact on Activity | Reference |
|---|---|---|---|
| C4-Position | Favorable for stereoselectivity in synthesis. | May confer specific orientation for target binding. | rsc.org |
| C5-Position | Hydrophobic and electron-withdrawing groups enhance activity. | Often leads to increased potency in various biological assays. | acs.orgnih.gov |
| C6-Position | Introduction of a ureido group at C6 enhances potency against certain kinases. | Can introduce new hydrogen bonding opportunities and improve target affinity. | nih.gov |
Role of the Acetic Acid Moiety and its Derivatives in Biological Potency
The acetic acid group at the C3 position is a crucial pharmacophoric feature. Its carboxylic acid function provides a key site for hydrogen bonding and ionic interactions with biological targets. The flexibility of the acetic acid side chain allows the molecule to adopt various conformations within a receptor's binding pocket.
Modification of this moiety leads to significant changes in biological activity:
Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, which may enhance cell membrane permeability. However, this often comes at the cost of losing a key hydrogen bond donor and acceptor, potentially reducing intrinsic activity. Some ester derivatives may act as prodrugs, being hydrolyzed back to the active carboxylic acid in vivo. nih.gov
Amidation: Synthesis of amide derivatives introduces different hydrogen bonding patterns and steric profiles. This can alter target selectivity and potency.
Chain Length: Varying the length of the alkyl chain (e.g., propanoic acid) can change the spatial orientation of the terminal carboxyl group, which can be critical for optimal interaction with a target protein. An extended side chain at the C-3 position has been shown to yield high potency and selectivity against certain receptor tyrosine kinases. acs.org
Studies on structurally related compounds emphasize the importance of the acetic acid group. For example, (4-oxo-2-thioxothiazolidin-3-yl)acetic acids are potent inhibitors of aldose reductase, with the acetic acid moiety being a key feature for activity. nih.gov Similarly, flavone-8-acetic acid (FAA) is a potent immunomodulatory agent where the acetic acid group is essential for its function. nih.gov
Influence of Substituents on the Indolinone Nitrogen (N-1)
The nitrogen atom at the N-1 position of the indolinone ring is another key site for modification. The hydrogen atom on the unsubstituted nitrogen can act as a hydrogen bond donor, which is often crucial for binding to target enzymes like kinases. nih.gov
N-Alkylation/N-Arylation: Introducing alkyl or aryl groups at the N-1 position can have varied effects. It removes the hydrogen bond donor capability, which can decrease activity if that interaction is critical. nih.gov However, the substituent itself can form new, beneficial hydrophobic or van der Waals interactions with the target protein, potentially increasing potency or altering selectivity. nih.gov For example, the synthesis of N-benzyl oxindole esters was explored to compare their biological activity against N-unsubstituted versions. nih.gov
The HAT (Hydrogen Atom Transfer) mechanism, a key antioxidant pathway for indoles, relies on the hydrogen atom on the nitrogen. N-1 substitution can prevent the formation of the stabilizing indolyl radical, potentially reducing antioxidant activity. nih.gov However, in some cases, specific N-1 substituents, like a phenylacetate (B1230308) group, have demonstrated high cytoprotective activity, suggesting alternative mechanisms or interactions are at play. nih.gov
Correlation Between Structural Features and Specific Biological Targets
The oxindole scaffold is a well-established "kinase hinge-binder," meaning it frequently targets the ATP-binding pocket of protein kinases. nih.gov The structural features of 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid and its analogs correlate with activity against several specific biological targets.
Protein Kinases: The indolinone ring acts as a pharmacophoric moiety that can competitively inhibit ATP from binding to the catalytic pocket of protein kinases. nih.gov The C3-substituent (the acetic acid group) and substitutions on the aromatic ring (the 4-bromo group) are critical for defining selectivity towards specific kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs). nih.govacs.orgnih.gov For instance, 3-substituted indolin-2-ones with a five-membered heteroaryl ring are highly specific for VEGFR, while those with bulky phenyl groups are selective for EGF and Her-2 RTKs. acs.org
Histidine Kinase: In the context of antimicrobial activity, oxindole derivatives have been shown to target bacterial enzymes like S. aureus histidine kinase. The specific substitutions on the oxindole core determine the potency and binding affinity to these bacterial targets. farmaceut.org
Aldose Reductase: The general structure of an aromatic core linked to an acetic acid moiety is a known pharmacophore for aldose reductase inhibitors, which are relevant in managing diabetic complications. nih.govnih.gov The bromo-substituted ring and the acetic acid side chain likely contribute to binding within the enzyme's active site.
Design Principles for Enhanced Activity and Selectivity
Based on the SAR analysis, several design principles can be proposed to create analogs of this compound with enhanced activity and selectivity.
Optimize Aromatic Substitution: While the 4-bromo position is established, exploring other positions (C5, C6, C7) with different electron-withdrawing or hydrophobic groups (e.g., -Cl, -F, -CF3) could fine-tune potency and selectivity for specific kinase targets. nih.govacs.org
Modify the Acetic Acid Moiety: Bioisosteric replacement of the carboxylic acid with other acidic groups (e.g., tetrazole) or conversion to amides or specific esters could improve pharmacokinetic properties or introduce new interactions with the target. Extending the linker between the oxindole C3 and the acid group could optimize positioning within a binding site. acs.org
Strategic N-1 Substitution: If the N-H hydrogen bond is not essential for a specific target, introducing small alkyl or functionalized aryl groups at the N-1 position could exploit nearby hydrophobic pockets in the target protein, thereby increasing affinity and selectivity. nih.govnih.gov
Target-Specific Modifications: For kinase inhibition, the design should focus on maximizing interactions with the ATP-binding site's hinge region (via the oxindole N-H and C=O) while using the C3 and aromatic substituents to achieve selectivity by interacting with unique regions of the kinase. acs.orgnih.gov For antibacterial targets, modifications should focus on mimicking the substrate or binding partner of the bacterial enzyme, such as ATP for histidine kinase. farmaceut.org
By systematically applying these principles, medicinal chemists can rationally design novel derivatives based on the this compound scaffold with improved therapeutic profiles.
Future Research Directions and Translational Potential Academic Focus
Exploration of Novel Synthetic Pathways and Analogues
Future research should prioritize the development of efficient and versatile synthetic routes to generate a library of analogues based on the 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid scaffold. The bromine atom at the C4 position is particularly amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, which would allow for the introduction of a wide array of aryl and heteroaryl substituents. nih.govmdpi.com This strategy can be used to explore the structure-activity relationship (SAR) by systematically modifying this position to enhance target affinity and selectivity.
Furthermore, the acetic acid side chain can be modified through standard functional group transformations. Esterification, amidation, or conversion to other bioisosteres could modulate the compound's pharmacokinetic properties, including solubility, cell permeability, and metabolic stability. Microwave-assisted synthesis could be employed to accelerate the generation of these novel analogues in excellent yields. researchgate.net
Table 1: Proposed Analogues of this compound for Future Synthesis This is an interactive table. Select headers to sort.
| Analogue Name | Modification Site | Proposed Synthetic Reaction | Rationale for Synthesis |
|---|---|---|---|
| 2-(4-Phenyl-2-oxoindolin-3-yl)acetic acid | C4-Bromo Position | Suzuki-Miyaura Coupling | Explore hydrophobic interactions in target binding pockets. |
| 2-(4-(Pyridin-3-yl)-2-oxoindolin-3-yl)acetic acid | C4-Bromo Position | Suzuki-Miyaura Coupling | Introduce hydrogen bond acceptors to improve solubility and target binding. |
| N-Benzyl-2-(4-bromo-2-oxoindolin-3-yl)acetamide | Acetic Acid Moiety | Amidation | Enhance metabolic stability and alter pharmacokinetic profile. |
Investigation of Alternative Biological Targets and Pathways
The 2-indolinone scaffold is a core component of numerous protein kinase inhibitors. nih.govnih.gov Consequently, a primary avenue for future research is to screen this compound and its derivatives against a broad panel of protein kinases implicated in cancer and other diseases. The indolinone ring system is known to act as a competitive inhibitor at the ATP-binding site of kinases. nih.gov Targets of interest include those for which other indolinone derivatives have shown activity, such as VEGFR, PDGFR, and PAK1. nih.govmdpi.com Mutations in kinases like Leucine-Rich Repeat Kinase 2 (LRRK2) are linked to Parkinson's disease, presenting another promising therapeutic area for indolinone-based inhibitors. ebrary.netnih.gov
Beyond kinases, the indole (B1671886) framework is a versatile scaffold with wide-ranging biological activities, including anti-inflammatory and antimicrobial effects. researchgate.netmdpi.com Future studies could explore the inhibition of enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2), or targets essential for microbial survival, like DNA gyrase. mdpi.commdpi.com
Table 2: Potential Kinase Targets for Biological Screening This is an interactive table. Select headers to sort.
| Kinase Target | Associated Disease(s) | Rationale for Screening |
|---|---|---|
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer | Indolinone derivatives like Sunitinib are potent VEGFR inhibitors. mdpi.comnih.gov |
| P21-Activated Kinase 1 (PAK1) | Breast Cancer | A known target for 2-indolinone derivatives. nih.gov |
| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | Mutations in LRRK2 are a genetic cause of Parkinson's; indolinones are being explored as inhibitors. ebrary.netnih.gov |
| Cyclin-Dependent Kinases (CDKs) | Cancer | Some indolinone hybrids show dual affinity for RTKs and CDKs. mdpi.com |
Advanced Computational Modeling for De Novo Design
Computational, or in silico, methods are integral to modern drug discovery for the cost-effective and rapid design of novel molecules. nih.govresearchgate.net The this compound structure can serve as a foundational fragment in de novo design algorithms. These computational tools can "grow" new molecules within the defined steric and electronic constraints of a target's binding site, suggesting novel chemical entities with potentially high binding affinity. researchgate.net By starting with the known indolinone core, these methods can explore vast chemical space to identify optimized structures with improved drug-like properties and synthetic feasibility.
Development of Structure-Based Design Strategies
A cornerstone of modern medicinal chemistry is structure-based drug design, which relies on high-resolution structural information of a ligand-target complex. nih.gov Obtaining the X-ray crystal structure of this compound or its analogues bound to a biological target, such as a kinase, would be a significant step forward. This structural data would illuminate key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the active site. mdpi.com For instance, molecular docking and dynamic simulations can predict the binding mode and guide the rational design of new derivatives with enhanced potency and selectivity by modifying the scaffold to optimize these interactions. nih.gov
Contribution to the Understanding of Indolinone-Based Chemotypes in Drug Discovery Research
The indolinone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govresearchgate.net Systematic investigation of a relatively simple, well-defined derivative like this compound can provide fundamental insights into the broader class. By synthesizing analogues and evaluating their biological activity, researchers can build detailed Structure-Activity Relationship (SAR) models. nih.gov This contributes valuable knowledge to the field, helping to delineate which substitutions and structural modifications on the indolinone core are critical for activity against specific targets. Studying this compound and its derivatives enhances the collective understanding of how to effectively design the next generation of indolinone-based therapeutics. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-Phenyl-2-oxoindolin-3-yl)acetic acid |
| 2-(4-(Pyridin-3-yl)-2-oxoindolin-3-yl)acetic acid |
| N-Benzyl-2-(4-bromo-2-oxoindolin-3-yl)acetamide |
| Methyl 2-(4-bromo-2-oxoindolin-3-yl)acetate |
| Sunitinib |
| Semaxanib |
| Orantinib |
| BX517 |
| Ciprofloxacin |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid, and how do reaction conditions influence regioselectivity?
The compound is typically synthesized via bromination of 2-oxoindolin-3-ylacetic acid derivatives. Evidence from analogous brominated phenylacetic acid syntheses suggests regioselective bromination is achieved using bromine in acetic acid under controlled stoichiometry (e.g., 1:1 molar ratio of substrate to Br₂) . Key parameters include:
- Temperature : Room temperature minimizes side reactions like over-bromination.
- Solvent : Acetic acid stabilizes intermediates and enhances solubility.
- Monitoring : Reaction progress is tracked via TLC or HPLC to identify intermediates (e.g., mono- vs. di-brominated byproducts) .
Q. How can the purity of this compound be assessed, and what analytical techniques are critical for characterization?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, acetic acid at C3) via coupling constants (e.g., J = 8–10 Hz for aromatic protons) .
- IR : C=O stretches at ~1700 cm⁻¹ (oxoindolin) and ~1720 cm⁻¹ (acetic acid) validate functional groups .
- Elemental Analysis : Verify Br content (~20–22% by mass) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) in this compound crystals influence its physicochemical properties?
Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen-bonded dimers (R₂²(8) motif) between carboxylic acid groups, stabilizing the lattice . Key observations:
Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they align with experimental data?
- DFT Calculations : B3LYP/6-31G(d) optimizations predict electron density distributions, confirming bromine’s inductive effect on the indole ring .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts < 3.0 Å), validated against SC-XRD data .
- UV-Vis Simulations : TD-DFT predicts λmax shifts upon bromination (Δλ ≈ 15 nm vs. non-brominated analogs) .
Q. How can contradictory data in reaction yields or spectroscopic results be resolved during synthesis optimization?
- Case Study : Discrepancies in bromination efficiency (e.g., 60–80% yields) may arise from:
- Trace Moisture : Hydrolysis of intermediates reduces yields; use anhydrous acetic acid .
- Light Sensitivity : Brominated indoles degrade under UV light; reactions performed in amber glass .
- Validation : Cross-check NMR integrals with HPLC peak areas to identify unreacted starting material .
Q. What strategies mitigate byproduct formation during functionalization of this compound?
- Protecting Groups : Temporarily block the acetic acid moiety with tert-butyl esters to prevent side reactions at C3 .
- Catalytic Systems : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at C4-bromine requires careful ligand selection (e.g., SPhos) to avoid dehalogenation .
- Temperature Gradients : Stepwise heating (25°C → 60°C) minimizes thermal decomposition of labile intermediates .
Methodological Challenges
Q. How can the stereochemical outcomes of derivatives (e.g., chiral indolinone analogs) be controlled during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
- Crystallization-Induced Asymmetric Transformation : Recrystallize racemic mixtures in chiral solvents (e.g., (S)-limonene) .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives?
- Kinase Inhibition : Screen against CDK2 or GSK-3β using fluorescence polarization assays .
- Antimicrobial Activity : Broth microdilution (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to non-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
